MS-Ppoh

Descripción general

Descripción

Aplicaciones Científicas De Investigación

MS-PPOH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como herramienta para estudiar la inhibición de la epoxigeasa del citocromo P450 y sus efectos sobre el metabolismo del ácido araquidónico.

Biología: Ayuda a comprender el papel de los EET en los procesos celulares como la inflamación y la migración celular.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a las enzimas del citocromo P450.

Mecanismo De Acción

MS-PPOH ejerce sus efectos inhibiendo selectivamente la epoxigeasa del citocromo P450, particularmente las isoformas CYP2C8 y CYP2C9. Esta inhibición evita la conversión del ácido araquidónico a EET, modulando así varios procesos fisiológicos. Los objetivos moleculares incluyen los sitios activos de estas enzimas, donde this compound se une y bloquea su actividad catalítica .

Análisis Bioquímico

Biochemical Properties

MS-Ppoh plays a crucial role in inhibiting the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes . It selectively inhibits the formation of arachidonate 11,12-epoxides by cytochrome P450 4A2 and cytochrome P450 4A3 enzymes with an IC50 value of 13 µM . It does not affect the formation of 20-hydroxyeicosatetraenoic acid, the ω-hydroxylation product of cytochrome P450 4A1 . This selective inhibition allows researchers to study the specific pathways and reactions mediated by these enzymes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the synthesis of epoxyeicosatrienoic acids, which are involved in cell signaling pathways . By blocking the formation of these signaling molecules, this compound can influence cell function, including cell invasion, migration, and motility . Additionally, it has been shown to reduce the tonic (basal) cell invasion and migration in certain cell lines .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the active site of cytochrome P450 enzymes, thereby inhibiting their epoxygenase activity . This inhibition prevents the conversion of arachidonic acid to epoxyeicosatrienoic acids, which are important signaling molecules in various physiological processes . By blocking this pathway, this compound can modulate the activity of these enzymes and alter the downstream effects on cell function and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In in vitro studies, this compound has been shown to maintain its inhibitory effects on cytochrome P450 enzymes over extended periods . Long-term exposure to this compound may lead to changes in cellular function and metabolism, which need to be carefully monitored in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving spontaneously hypertensive rats, a dosage of 20 mg/kg/day administered intravenously for six days significantly reduced renal levels of epoxyeicosatrienoic acids . This treatment had negligible effects on systolic blood pressure in saline-drinking rats . Higher doses of this compound may lead to toxic or adverse effects, which should be carefully evaluated in preclinical studies .

Metabolic Pathways

This compound is involved in the metabolic pathways mediated by cytochrome P450 enzymes. It specifically inhibits the epoxygenation reactions catalyzed by cytochrome P450 4A2 and cytochrome P450 4A3 enzymes . This inhibition affects the metabolic flux of arachidonic acid and reduces the formation of epoxyeicosatrienoic acids, which are important signaling molecules in various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can influence its effectiveness and the extent of its inhibitory effects on cytochrome P450 enzymes .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes . The compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . This localization is crucial for its activity and function in inhibiting the epoxygenation reactions catalyzed by cytochrome P450 enzymes .

Métodos De Preparación

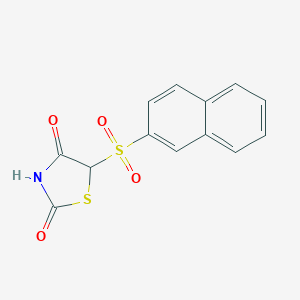

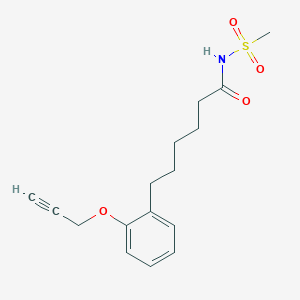

Rutas sintéticas y condiciones de reacción

La síntesis de MS-PPOH típicamente implica los siguientes pasos:

Material de partida: La síntesis comienza con 2-hidroxibenzamida.

Alquilación: El grupo hidroxilo de la 2-hidroxibenzamida se alquila usando bromuro de propílico en presencia de una base como el carbonato de potasio para formar 2-(2-propiniloxi)benzamida.

Sulfonilación: El compuesto resultante se trata luego con cloruro de metanosulfonilo en presencia de una base como la trietilamina para producir this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala, empleando a menudo reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. El uso de sistemas automatizados asegura un control preciso de las condiciones de reacción, lo que lleva a una alta pureza y consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

MS-PPOH experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado bajo condiciones específicas, aunque esta no es una reacción común para este compuesto.

Reducción: Las reacciones de reducción también son posibles pero menos comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonilo.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Se pueden emplear agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo sulfonilo en condiciones suaves.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con una amina produciría un derivado de sulfonamida.

Comparación Con Compuestos Similares

Compuestos similares

SKF-525A: Otro inhibidor del citocromo P450 pero menos selectivo en comparación con MS-PPOH.

Ketoconazol: Un agente antifúngico de amplio espectro que también inhibe las enzimas del citocromo P450 pero con diferente especificidad.

Miconazol: Similar al ketoconazol, inhibe una amplia gama de enzimas del citocromo P450.

Singularidad de this compound

This compound es único debido a su alta selectividad para la epoxigeasa del citocromo P450, particularmente CYP2C8 y CYP2C9. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de estas enzimas en varios procesos biológicos y para desarrollar terapias dirigidas con menos efectos fuera del objetivo .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUHFEYPDFRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-02-0 | |

| Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

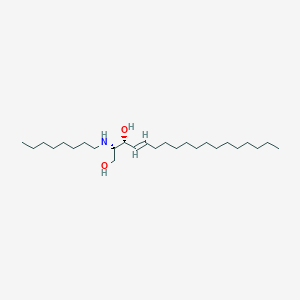

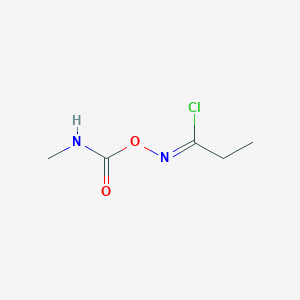

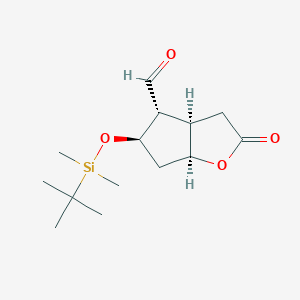

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)